molecular formula C10H9NO2S B13172186 2-((3-Cyanobenzyl)thio)acetic acid

2-((3-Cyanobenzyl)thio)acetic acid

Cat. No.: B13172186
M. Wt: 207.25 g/mol
InChI Key: ZUTJBZUVXGLAJA-UHFFFAOYSA-N
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Description

2-((3-Cyanobenzyl)thio)acetic acid is a chemical compound with the molecular formula C10H9NO2S and a molecular weight of 207.25 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound features a benzyl group substituted with a cyano group and a thioacetic acid moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyanobenzyl)thio)acetic acid typically involves the reaction of 3-cyanobenzyl chloride with thioacetic acid in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the thioacetic acid displaces the chloride ion on the benzyl group .

Industrial Production Methods

This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-((3-Cyanobenzyl)thio)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((3-Cyanobenzyl)thio)acetic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for 2-((3-Cyanobenzyl)thio)acetic acid largely depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their activity or function. The cyano group can act as an electrophile, while the thioacetic acid moiety can participate in nucleophilic attacks, making it a versatile compound in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Thioacetic acid: Shares the thioacetic acid moiety but lacks the benzyl and cyano groups.

    3-Cyanobenzyl chloride: Contains the benzyl and cyano groups but lacks the thioacetic acid moiety.

    Benzylthioacetic acid: Similar structure but without the cyano group.

Uniqueness

2-((3-Cyanobenzyl)thio)acetic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it particularly useful as an intermediate in organic synthesis and in various research applications .

Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

2-[(3-cyanophenyl)methylsulfanyl]acetic acid

InChI

InChI=1S/C10H9NO2S/c11-5-8-2-1-3-9(4-8)6-14-7-10(12)13/h1-4H,6-7H2,(H,12,13)

InChI Key

ZUTJBZUVXGLAJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)CSCC(=O)O

Origin of Product

United States

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